molecular formula C19H28N4O3 B12354589 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12354589
M. Wt: 360.5 g/mol
InChI Key: BTAUOETZASUDOO-UHFFFAOYSA-N
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Description

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolopyrimidinone family. This compound is notable for its unique structure, which combines a pyrazolo ring with a pyrimidinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps. One common method starts with the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one using chloroacetyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 5-(5-chloroacetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidinones and diazepines, which have been screened for antimicrobial, antifungal, and anthelmintic activities .

Scientific Research Applications

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in microbial growth and survival. The compound’s structure allows it to inhibit certain enzymes or receptors, leading to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one apart is its unique combination of a pyrazolo ring with a pyrimidinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H28N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10,14,16-18,20,22H,5-7H2,1-4H3,(H,21,25)

InChI Key

BTAUOETZASUDOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)C(=O)C)OCC)N(N1)C

Origin of Product

United States

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